(1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine
Overview
Description
(1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine is an organic compound with the molecular formula C15H15N3 It is characterized by the presence of an indole ring and a pyridine ring, both of which are connected through a methylene bridge to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine typically involves the reaction of indole-6-carboxaldehyde with pyridine-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting intermediate is then treated with ammonia or an amine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of indole-6-carboxylic acid and pyridine-3-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine rings can engage in π-π stacking interactions and hydrogen bonding with target molecules, influencing their activity. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.
Comparison with Similar Compounds
(1H-indol-3-ylmethyl)(pyridin-3-ylmethyl)amine: Similar structure but with the indole ring substituted at the 3-position.
(1H-indol-6-ylmethyl)(pyridin-2-ylmethyl)amine: Similar structure but with the pyridine ring substituted at the 2-position.
(1H-indol-6-ylmethyl)(pyridin-4-ylmethyl)amine: Similar structure but with the pyridine ring substituted at the 4-position.
Uniqueness: (1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the indole and pyridine rings provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
1-(1H-indol-6-yl)-N-(pyridin-3-ylmethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-2-13(10-16-6-1)11-17-9-12-3-4-14-5-7-18-15(14)8-12/h1-8,10,17-18H,9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEGXMJUXHXGBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC3=C(C=C2)C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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